molecular formula C25H32ClFN6O2 B1683221 Trefentanil hydrochloride CAS No. 120656-93-1

Trefentanil hydrochloride

Cat. No.: B1683221
CAS No.: 120656-93-1
M. Wt: 503.0 g/mol
InChI Key: YMRJQYDWCFOMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trefentanil hydrochloride is a potent opioid analgesic that is an analogue of fentanyl. Developed in 1992, it is known for its high potency and short duration of action. This compound is not used clinically due to the severity of its respiratory depression, but it remains a valuable compound in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trefentanil hydrochloride involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the phenyl and fluorophenyl groups.
  • Addition of the tetrazole moiety.
  • Final conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and potency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can modify the ketone group in the tetrazole moiety.

    Substitution: Substitution reactions can occur at the phenyl and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Trefentanil hydrochloride has several scientific research applications:

Mechanism of Action

Trefentanil hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .

Comparison with Similar Compounds

    Alfentanil: Another short-acting fentanyl analogue, slightly less potent than trefentanil hydrochloride.

    Fentanyl: The parent compound, known for its high potency and longer duration of action.

    Sufentanil: A more potent analogue with a longer duration of action compared to this compound.

Uniqueness: this compound is unique due to its extremely high potency and very short duration of action. This makes it particularly useful in research settings where rapid onset and offset of effects are desired .

Properties

CAS No.

120656-93-1

Molecular Formula

C25H32ClFN6O2

Molecular Weight

503.0 g/mol

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl]-N-(2-fluorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C25H31FN6O2.ClH/c1-3-23(33)32(22-13-9-8-12-21(22)26)25(20-10-6-5-7-11-20)14-16-29(17-15-25)18-19-31-24(34)30(4-2)27-28-31;/h5-13H,3-4,14-19H2,1-2H3;1H

InChI Key

YMRJQYDWCFOMRR-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4.Cl

Appearance

Solid powder

120656-93-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trefentanil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trefentanil hydrochloride
Reactant of Route 2
Reactant of Route 2
Trefentanil hydrochloride
Reactant of Route 3
Reactant of Route 3
Trefentanil hydrochloride
Reactant of Route 4
Reactant of Route 4
Trefentanil hydrochloride
Reactant of Route 5
Trefentanil hydrochloride
Reactant of Route 6
Trefentanil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.